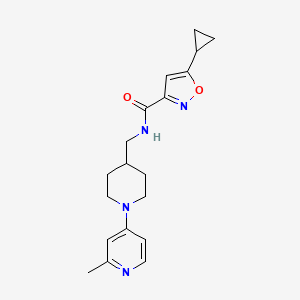

5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-13-10-16(4-7-20-13)23-8-5-14(6-9-23)12-21-19(24)17-11-18(25-22-17)15-2-3-15/h4,7,10-11,14-15H,2-3,5-6,8-9,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMSTGRFGNIVMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, identified by its CAS number 2034381-96-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring, a cyclopropyl group, and a piperidine moiety. Its molecular formula is with a molecular weight of 340.4 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034381-96-7 |

| Molecular Formula | C19H24N4O2 |

| Molecular Weight | 340.4 g/mol |

Synthesis

The synthesis of this compound has been achieved through various methodologies that involve the reaction of cyclopropyl derivatives with isoxazole and piperidine intermediates. The synthetic route typically involves multiple steps to ensure the formation of the desired product with high purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. In vitro assays have demonstrated that it exhibits moderate to high cytotoxicity against several cancer cell lines:

- Hep3B (liver cancer)

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

For instance, related compounds in the isoxazole class have shown IC50 values ranging from 15.48 μg/ml to over 400 μg/ml against these cell lines, indicating varying degrees of efficacy .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| 5-cyclopropyl... | Hep3B | ~23 |

| 5-cyclopropyl... | HeLa | ~15.48 |

| 5-cyclopropyl... | MCF-7 | ~39.80 |

The proposed mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies indicate that it may interfere with cell cycle progression, particularly causing delays in the G2/M phase . Additionally, it has been shown to reduce secretion levels of alpha-fetoprotein in Hep3B cells, further supporting its role in inhibiting tumor growth.

Other Biological Activities

Beyond its anticancer properties, compounds similar to 5-cyclopropyl-N-(...) have also been evaluated for their antioxidant activities and effects on mitochondrial function. Some derivatives have demonstrated significant inhibition of mitochondrial permeability transition pore (mtPTP), which is crucial for maintaining mitochondrial integrity and function . This could position such compounds as potential therapeutics for diseases linked to mitochondrial dysfunction.

Case Studies

Several case studies have examined the biological activity of related isoxazole derivatives:

- Study on Isoxazole-Carboxamide Derivatives : This research synthesized multiple derivatives and evaluated their cytotoxicity against various cancer cell lines, revealing promising candidates with significant activity against Hep3B and HeLa cells .

- Mitochondrial Function Assessment : Another study focused on the effects of isoxazole derivatives on mitochondrial swelling and calcium retention capacity, establishing a correlation between structural modifications and biological activity .

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, particularly focusing on breast cancer (MCF-7) and prostate cancer cells.

Case Study: Anticancer Efficacy

- Objective : To assess cytotoxic effects on MCF-7 cells.

- Method : Cell viability was measured using the MTT assay.

- Findings : The compound showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, particularly in models of inflammation induced by lipopolysaccharides (LPS).

Case Study: Inflammation Model Study

- Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.

- Method : Measurement of cytokine levels post-treatment.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls, suggesting its potential as an anti-inflammatory agent .

Neuropharmacological Effects

The neuropharmacological applications of this compound are under exploration, particularly its effects on neurotransmitter systems.

Case Study: Neuropharmacological Screening

- Objective : To evaluate the impact on serotonin and dopamine receptors.

- Method : Binding affinity assays were conducted.

- Findings : Preliminary results indicate that the compound may act as a modulator for serotonin receptors, which could have implications for mood disorders .

Data Summary Tables

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

| Neuropharmacological | Serotonin receptors | Modulation observed | 2024 |

Q & A

Q. What are the key synthetic pathways for 5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, and what reagents are critical for its preparation?

The synthesis involves multi-step reactions, including cyclopropane ring formation, isoxazole core assembly, and amide coupling. Critical reagents include HATU (coupling agent), DMSO (polar aprotic solvent), and triethylamine (base) to facilitate amide bond formation between the isoxazole-3-carboxylic acid and the piperidine-methylamine intermediate . Monitoring via thin-layer chromatography (TLC) ensures intermediate purity, while recrystallization or column chromatography is used for final purification.

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to verify cyclopropane, piperidine, and pyridine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight (340.427 g/mol), and infrared (IR) spectroscopy confirms carbonyl (C=O) and amide (N–H) functional groups . For crystalline derivatives, X-ray diffraction provides absolute stereochemical data .

Q. What preliminary biological activities have been reported, and which targets are implicated?

While direct data on this compound is limited, structural analogs (e.g., piperidine-isoxazole hybrids) show activity against kinase enzymes and G-protein-coupled receptors (GPCRs) . Assays such as enzyme-linked immunosorbent assays (ELISA) or radioligand binding studies are recommended to explore its interaction with inflammatory or neurodegenerative targets .

Advanced Research Questions

Q. How can researchers optimize reaction yields in large-scale synthesis while minimizing side products?

Design of Experiments (DoE) methodologies, such as factorial designs, can systematically optimize variables like temperature, solvent polarity, and stoichiometry. Continuous flow reactors (e.g., microreactors) improve heat/mass transfer, reducing side reactions like hydrolysis of the cyclopropane ring . Kinetic studies using HPLC-MS help identify degradation pathways .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target isoforms. Researchers should:

Q. How can computational modeling predict the compound’s bioavailability and metabolic stability?

Molecular docking (e.g., AutoDock Vina) models interactions with targets like cytochrome P450 enzymes. Physicochemical property prediction tools (e.g., SwissADME) estimate logP, solubility, and metabolic sites. MD simulations assess stability in lipid bilayers to predict blood-brain barrier penetration .

Q. What methodologies elucidate the role of the cyclopropane ring in target binding?

Structure-activity relationship (SAR) studies with analogs (e.g., replacing cyclopropane with cyclohexane) quantify its contribution. X-ray crystallography of the compound bound to its target (e.g., a kinase) reveals hydrophobic interactions. Isothermal titration calorimetry (ITC) measures binding entropy/enthalpy changes .

Q. How do researchers address solubility challenges in in vivo studies?

Salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water) enhance aqueous solubility. Amorphous solid dispersions (spray-dried with polymers like HPMCAS) improve oral bioavailability. Particle size reduction (nanomilling) increases surface area for dissolution .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between cancer cell lines and primary cells?

Differences may stem from genetic variability (e.g., p53 status) or metabolic activity. Mitigation steps:

Q. What causes variability in enzymatic inhibition assays, and how is it controlled?

Enzyme lot-to-lot variability or substrate depletion can skew results. Standardize protocols using:

- Pre-incubation steps to ensure equilibrium.

- Internal standards (e.g., fluorescent probes) for signal normalization.

- Z-factor calculations to assess assay robustness .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.